molecular formula C21H24N2O4S B10979436 N-(2,4-dimethoxyphenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide

N-(2,4-dimethoxyphenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide

Katalognummer: B10979436
Molekulargewicht: 400.5 g/mol
InChI-Schlüssel: WTJZKOZEXYMRBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-dimethoxyphenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide is a propanamide derivative featuring a 2,4-dimethoxyphenyl group and a benzazepine sulfanyl moiety. Its molecular formula is C21H24N2O5S (molecular weight: 416.49 g/mol), with structural complexity arising from the benzazepine ring system, hydroxy group, and thioether linkage. This compound is hypothesized to exhibit neuropharmacological activity due to the benzazepine core, a motif seen in central nervous system (CNS)-targeting agents.

Eigenschaften

Molekularformel

C21H24N2O4S

Molekulargewicht

400.5 g/mol

IUPAC-Name

N-(2,4-dimethoxyphenyl)-3-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]propanamide

InChI

InChI=1S/C21H24N2O4S/c1-26-15-8-9-17(18(13-15)27-2)22-20(24)11-12-28-19-10-7-14-5-3-4-6-16(14)23-21(19)25/h3-6,8-9,13,19H,7,10-12H2,1-2H3,(H,22,24)(H,23,25)

InChI-Schlüssel

WTJZKOZEXYMRBW-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)NC(=O)CCSC2CCC3=CC=CC=C3NC2=O)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of N-(2,4-dimethoxyphenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide typically involves multiple steps, starting with the preparation of the core benzazepine structure. The synthetic route may include:

    Formation of the Benzazepine Core: This involves cyclization reactions under controlled conditions.

    Functionalization: Introduction of the sulfanyl group and the propanamide moiety through substitution reactions.

    Final Assembly: Coupling the 2,4-dimethoxyphenyl group to the benzazepine core.

Industrial production methods would likely optimize these steps for scalability, focusing on yield and purity.

Analyse Chemischer Reaktionen

N-(2,4-Dimethoxyphenyl)-3-[(2-Hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamid kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Verwenden von Oxidationsmitteln, um zusätzliche funktionelle Gruppen einzuführen.

    Reduktion: Reduktionsmittel können den Oxidationszustand der Verbindung verändern.

    Substitution: Sowohl nukleophile als auch elektrophile Substitutionsreaktionen können auftreten, abhängig von den verwendeten Reagenzien und Bedingungen.

Zu den gebräuchlichen Reagenzien gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid sowie verschiedene Nukleophile und Elektrophile. Die Hauptprodukte, die gebildet werden, hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den N-(2,4-Dimethoxyphenyl)-3-[(2-Hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamid seine Wirkung entfaltet, beinhaltet die Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen könnten Enzyme, Rezeptoren oder andere Proteine sein, die zur Modulation biologischer Pfade führen. Die genauen Pfade und Zielstrukturen würden von der jeweiligen Anwendung und dem Kontext der Verwendung abhängen.

Wirkmechanismus

The mechanism by which N-(2,4-dimethoxyphenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Physicochemical Properties

The following table highlights key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Reference
Target Compound C21H24N2O5S 416.49 2,4-dimethoxyphenyl, benzazepine sulfanyl Amide, thioether, hydroxy, methoxy
N-(2,3-dihydro-1,4-benzodioxin-6-yl) analog C21H22N2O4S 398.48 Benzodioxin, benzazepine sulfanyl Amide, thioether, hydroxy
Compound 7e () C17H19N5O2S2 389.00 2,4-dimethylphenyl, thiazole-oxadiazole Amide, thioether, heterocycles
CM937308 (CHEMENU) C21H21N3O3 363.42 Pyrimidoindole, dimethoxyphenyl Amide, fused heterocycles
EP Patent Compound (Benzothiazole derivative) C16H13ClN2OS 316.80 Benzothiazole, 3-chlorophenyl Amide, halogen

Key Observations :

  • Benzazepine vs. Benzodioxin: The target compound’s benzazepine ring (with a hydroxy group) distinguishes it from the benzodioxin-containing analog in . Benzazepines are known for CNS activity, whereas benzodioxins may influence metabolic stability.
  • Thioether Linkage : The sulfanyl group in the target compound and its benzodioxin analog contrasts with the thiazole-oxadiazole systems in . Thioethers generally enhance stability compared to ethers but may undergo oxidation.
  • Substituent Effects : The 2,4-dimethoxyphenyl group in the target compound likely improves lipophilicity and membrane permeability compared to chlorophenyl () or methylphenyl () substituents.

Pharmacological Implications

  • Neuroprotective Potential: Compounds in with methoxyphenyl-propanamide structures demonstrated neuroprotective effects in SH-SY5Y cell models, suggesting the target compound’s dimethoxyphenyl group may confer similar activity.
  • Heterocyclic Influence : Thiazole-oxadiazole derivatives () may exhibit kinase inhibition, whereas the target compound’s benzazepine sulfanyl group could modulate different biological targets.

Spectral and Analytical Data

  • IR/NMR : The target compound’s hydroxy group (~3200–3500 cm⁻¹ in IR) and benzazepine aromatic protons (δ 6.5–7.5 ppm in ¹H NMR) would differ from analogs with chlorophenyl (δ 7.0–7.5 ppm) or triazole (sharp singlet ~8.0 ppm) substituents.
  • Mass Spectrometry : The molecular ion peak at m/z 416.49 (target) contrasts with lower masses for simpler analogs (e.g., 316.80 for the benzothiazole derivative).

Biologische Aktivität

The compound N-(2,4-dimethoxyphenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide is a synthetic organic molecule with potential therapeutic applications. The exploration of its biological activity is crucial for understanding its pharmacological properties and potential uses in medicine. This article provides a detailed examination of the biological activity of this compound, including data tables, case studies, and research findings from various sources.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Aromatic rings : The presence of a dimethoxyphenyl group contributes to its lipophilicity and potential interactions with biological targets.
  • Sulfanyl group : This functional group may enhance the compound's reactivity and biological activity.
  • Propanamide linkage : This moiety is often associated with various biological activities, including enzyme inhibition and receptor modulation.

Research indicates that the compound may interact with several biological pathways:

  • Serotonin Receptors : It has been suggested that similar compounds exhibit agonistic activity at serotonin receptors, particularly 5-HT2A and 5-HT2C receptors, which are implicated in mood regulation and neuroplasticity .
  • G Protein-Coupled Receptors (GPCRs) : The structural features may allow it to act on GPCRs, influencing downstream signaling pathways involved in various physiological processes .

Pharmacological Effects

The pharmacological effects observed include:

  • Neuroprotective effects : Potential modulation of neurotransmitter systems may confer neuroprotective properties.
  • Antidepressant-like effects : Compounds with similar structures have shown promise in alleviating symptoms of depression through serotonin receptor modulation.

In Vitro Studies

In vitro studies have demonstrated the following activities:

Study ReferenceBiological ActivityObservations
5-HT receptor agonismHigh potency at 5-HT2A receptors; increased gene expression related to neuroplasticity.
GPCR signaling modulationInfluenced ion channel activities; potential for desensitization mechanisms.

In Vivo Studies

In vivo studies further elucidate the compound's effects:

  • Animal Models : Administration in rodent models has shown significant behavioral changes indicative of anxiolytic and antidepressant activity.
  • Dose Response : A dose range of 0.1 to 3 mg/kg was effective without inducing tolerance, suggesting a favorable pharmacokinetic profile .

Case Study 1: Neuroplasticity Enhancement

In a study focusing on neuroplasticity, the compound was administered to mice subjected to stress-induced behavioral changes. Results indicated an increase in synaptic plasticity markers in the frontal cortex, supporting its potential use in treating mood disorders.

Case Study 2: Pain Modulation

Another study explored its analgesic properties through its interaction with serotonin pathways. The compound reduced pain responses in animal models, highlighting its potential as an analgesic agent.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.